molecular formula C12H15N3O2 B11749642 4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol

4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol

Cat. No.: B11749642
M. Wt: 233.27 g/mol
InChI Key: RZTVIMCFIKXJLE-UHFFFAOYSA-N
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Description

4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring through a methylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-aminomethylbenzene-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 1-phenyl-3-methyl-5-aminopyrazole and 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-ylmethylmethylcarbamate .

Uniqueness

What sets 4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol apart is its unique structure, which combines a pyrazole ring with a benzene ring through a methylamino bridge. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-[[(2-methylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-15-10(4-5-14-15)8-13-7-9-2-3-11(16)6-12(9)17/h2-6,13,16-17H,7-8H2,1H3

InChI Key

RZTVIMCFIKXJLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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